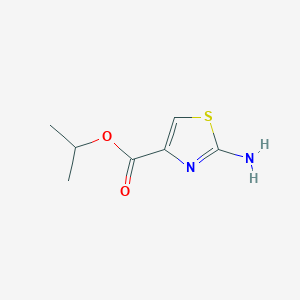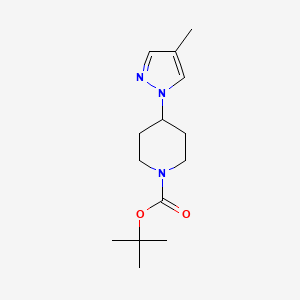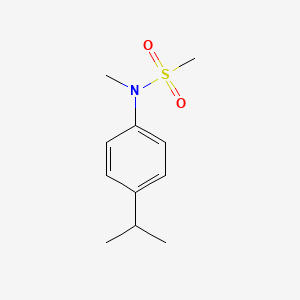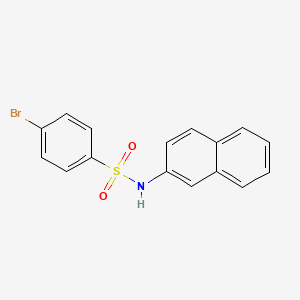
Isopropyl 2-aminothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-aminothiazole-4-carboxylate, also known as IA-4C, is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. The compound has shown promise in various research areas, including cancer treatment and drug discovery.
Mechanism of Action
The mechanism of action of Isopropyl 2-aminothiazole-4-carboxylate is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, Isopropyl 2-aminothiazole-4-carboxylate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have shown that Isopropyl 2-aminothiazole-4-carboxylate has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce cell cycle arrest and apoptosis in cancer cells. Additionally, Isopropyl 2-aminothiazole-4-carboxylate has been shown to have anti-inflammatory activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the advantages of using Isopropyl 2-aminothiazole-4-carboxylate in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. Additionally, Isopropyl 2-aminothiazole-4-carboxylate has been shown to have good stability and solubility, which makes it a useful tool for drug discovery. However, one limitation of Isopropyl 2-aminothiazole-4-carboxylate is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research on Isopropyl 2-aminothiazole-4-carboxylate. One area of interest is the development of new anti-cancer drugs based on the structure of Isopropyl 2-aminothiazole-4-carboxylate. Additionally, researchers may continue to investigate the mechanism of action of Isopropyl 2-aminothiazole-4-carboxylate in order to optimize its use in various applications. Finally, there may be potential for the use of Isopropyl 2-aminothiazole-4-carboxylate in other areas of research, such as drug delivery or imaging.
Synthesis Methods
The synthesis of Isopropyl 2-aminothiazole-4-carboxylate involves a multi-step process that begins with the reaction of isopropyl isothiocyanate and malonic acid. The resulting intermediate is then reacted with hydrazine hydrate to form the final product, Isopropyl 2-aminothiazole-4-carboxylate. The synthesis method has been optimized to produce high yields of the compound with good purity.
Scientific Research Applications
Isopropyl 2-aminothiazole-4-carboxylate has been studied for its potential applications in various scientific research areas. One of the most promising areas is cancer treatment. Isopropyl 2-aminothiazole-4-carboxylate has been shown to have anti-cancer activity in vitro and in vivo, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. Additionally, Isopropyl 2-aminothiazole-4-carboxylate has been studied for its potential as a drug discovery tool, with researchers using it to identify new compounds with anti-cancer activity.
properties
IUPAC Name |
propan-2-yl 2-amino-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)11-6(10)5-3-12-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUIUGKJMDHXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CSC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549798.png)
![Bis[3,4-methylenedioxybenzyl]sulfide](/img/structure/B7549802.png)
![[2-chloro-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549816.png)
![(E)-2-cyano-3-[3-[(E)-2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549818.png)
![3-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]propanoic acid](/img/structure/B7549820.png)

![4-(2,4-difluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B7549834.png)


![N-(5-bromopyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7549862.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7549866.png)
